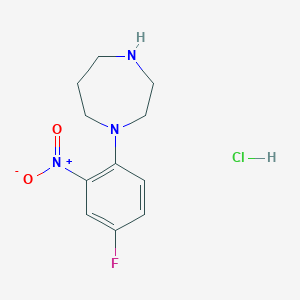

1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride

CAS No.: 1185298-75-2

Cat. No.: VC2634521

Molecular Formula: C11H15ClFN3O2

Molecular Weight: 275.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185298-75-2 |

|---|---|

| Molecular Formula | C11H15ClFN3O2 |

| Molecular Weight | 275.71 g/mol |

| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane;hydrochloride |

| Standard InChI | InChI=1S/C11H14FN3O2.ClH/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14;/h2-3,8,13H,1,4-7H2;1H |

| Standard InChI Key | RUTLMXMDQPYARF-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |

| Canonical SMILES | C1CNCCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride is identified by the CAS number 1185298-75-2. It has several synonyms, including 1-(4-fluoro-2-nitrophenyl)homopiperazine hydrochloride, reflecting the alternative nomenclature for the diazepane ring system . The compound's chemical formula is C11H15ClFN3O2, with a molecular weight of 275.71 g/mol.

Table 1. Physical and Chemical Properties of 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1185298-75-2 |

| Molecular Formula | C11H15ClFN3O2 |

| Molecular Weight | 275.71 g/mol |

| Physical State | Solid |

| Melting Point | 179-181°C |

| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride |

| Standard InChI | InChI=1S/C11H14FN3O2.ClH/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14;/h2-3,8,13H,1,4-7H2;1H |

| Standard InChIKey | RUTLMXMDQPYARF-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)C2=C(C=C(C=C2)F)N+[O-].Cl |

The melting point of 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride is reported to be 179-181°C, indicating its solid state at room temperature . Like many hydrochloride salts of nitrogen-containing compounds, it likely exhibits good solubility in polar solvents such as water, methanol, and dimethyl sulfoxide, which is advantageous for biological applications .

Structural Features and Conformation

The structure of 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride consists of three key components:

-

A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4)

-

A 4-fluoro-2-nitrophenyl group attached to the nitrogen at position 1

-

A hydrochloride salt formation, likely at the nitrogen at position 4

The seven-membered diazepane ring exhibits significant conformational flexibility due to the sp3-hybridized atoms that allow for torsional bond rotation . According to studies on similar diazepine rings, this conformational mobility can be influenced by substituents and can play a crucial role in determining biological activity and receptor binding properties.

The conformation of the diazepane ring is particularly important for its biological activity. Research on related 1,4-diazepines indicates that "conformational bias is influenced by nonbonded interactions between ring substituents, effects that are beginning to be explored more deeply as part of an effort to broaden the application of 1,4-diazepines in peptide mimicry" . The presence of the bulky 4-fluoro-2-nitrophenyl group likely influences the preferred conformation of the diazepane ring in this compound.

Role of Functional Groups

The functional groups present in 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride contribute significantly to its chemical properties and potential biological activities:

-

Fluorine Substituent: The fluorine atom at the 4-position of the phenyl ring enhances the lipophilicity of the molecule and can improve metabolic stability by preventing oxidative metabolism at this position. Studies on similar compounds have shown that the position of fluorine substituents can have a significant impact on binding affinity to biological targets, with position-dependent effects being observed .

-

Nitro Group: The nitro group at the 2-position of the phenyl ring is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic substitution reactions. It can also participate in hydrogen bonding interactions with biological targets, potentially influencing binding affinity and selectivity.

-

Diazepane Ring: The seven-membered ring with two nitrogen atoms provides multiple sites for hydrogen bonding and ionic interactions. The nitrogen atoms can act as hydrogen bond acceptors or, in the case of the protonated nitrogen, as hydrogen bond donors.

-

Hydrochloride Salt: The formation of the hydrochloride salt increases water solubility compared to the free base form, which is advantageous for biological testing and pharmaceutical applications. The salt form also affects the compound's stability and handling properties.

Biological and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride would be influenced by several structural features:

-

Position and Nature of Substituents: Studies on related compounds have shown that "the introduction of fluorine on the aromatic ring had a clear position-dependent effect on binding affinity. Compounds with fluorine in positions 1, 2 and 4 exhibited the highest binding affinity within the series" . This suggests that the 4-fluoro substitution in our compound may be favorable for certain biological activities.

-

Conformational Properties: The conformation of the diazepane ring can significantly influence biological activity. As noted in the literature, "Conformational bias is also influenced by nonbonded interactions between ring substituents" , suggesting that the specific three-dimensional arrangement of the molecule is important for its interaction with biological targets.

-

Electronic Properties: The electron-withdrawing nitro group creates a specific electronic distribution within the molecule that can influence its interaction with biological targets, particularly through hydrogen bonding and electrostatic interactions.

Table 2. Structure-Activity Relationship Trends in Related Compounds

Research Applications

Applications in Proteomics

According to the search results, 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride has potential applications in proteomics research. The compound's ability to interact with specific proteins or enzymes could make it valuable for:

-

Protein Interaction Studies: The compound could be used to probe specific protein-protein interactions or to disrupt such interactions, helping to elucidate their functional significance.

-

Enzyme Inhibition Studies: If the compound inhibits specific enzymes, it could be used to study their roles in biochemical pathways and cellular processes.

-

Chemical Proteomics: The compound could potentially be modified with affinity tags or reporter groups to facilitate the identification of its protein targets in complex biological samples.

Use as a Chemical Tool

Beyond its potential direct applications, 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride could serve as a valuable chemical tool in various research contexts:

-

As a Structural Scaffold: The compound could serve as a starting point for the development of more complex molecules with enhanced properties or specificity for particular targets.

-

In Structure-Activity Relationship Studies: Systematic modification of the compound's structure could provide insights into the structural requirements for specific biological activities.

-

As a Chemical Probe: If the compound interacts with specific proteins or pathways, it could be used as a probe to study their functions and roles in biological processes.

Current Research and Future Perspectives

Future Research Directions

Based on the current state of knowledge, several promising research directions for 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride can be identified:

-

Detailed Characterization Studies: More comprehensive characterization of the compound's physical, chemical, and biological properties would provide a stronger foundation for its application in various contexts.

-

Structure-Activity Relationship Studies: Systematic modification of the compound's structure and evaluation of the resulting changes in biological activity could lead to the development of more potent or selective analogs.

-

Target Identification and Validation: Identification of the specific proteins or enzymes that interact with the compound would provide insights into its mechanism of action and potential applications.

-

Development of Functionalized Derivatives: The compound could be modified with various functional groups to enhance its properties or to enable its use in specific applications, such as imaging, affinity purification, or targeted delivery.

-

Exploration of New Therapeutic Applications: Testing the compound in various disease models could reveal new potential therapeutic applications beyond those currently known for related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume